2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide
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Overview
Description
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is an organic compound that features a sulfoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl sulfone
- 4-Chlorophenyl sulfoxide
- Bis(4-chlorophenyl) sulfoxide
Uniqueness
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfinylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-22(21)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTIWEPBNSCGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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